Differentiated Physicochemical Identity via Melting Point and Chromatographic Behavior
The target compound possesses a distinct melting point and chromatographic retention factor (Rf) compared to its closest regioisomer and a related dinitro analog, providing a clear basis for identity verification and purity assessment in procurement and research settings [1].
| Evidence Dimension | Melting Point and TLC Retention |
|---|---|
| Target Compound Data | m.p. 237-239 °C; Rf = 0.42 (Hexane:EtOAc, 8:2 v/v) |
| Comparator Or Baseline | 3-nitro isomer (Compound 13): m.p. 251-253 °C; Rf = 0.54. 3,5-dinitro analog (Compound 26): m.p. 265-267 °C; Rf = 0.64 |
| Quantified Difference | The target compound's melting point is 12-14 °C lower than the 3-nitro isomer and 26-28 °C lower than the dinitro analog. Its Rf value differs by 0.12 and 0.22 units, respectively. |
| Conditions | Melting points were determined in open capillaries. TLC was performed on precoated silica gel plates with Hexane:EtOAc (8:2 v/v) as mobile phase. |
Why This Matters
Confirms the receipt of the correct chemical entity upon procurement and ensures analytical reproducibility, as each structural isomer can be definitively identified.
- [1] Siddiqui H, Haniffa HM, Jabeen A, -Rahman Au, Choudhary MI. Sulphamethazine derivatives as immunomodulating agents: New therapeutic strategies for inflammatory diseases. PLoS One. 2018 Dec 19;13(12):e0208933. doi: 10.1371/journal.pone.0208933. View Source
